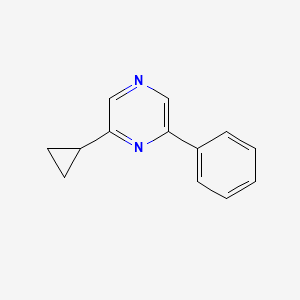

2-Cyclopropyl-6-phenylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1245648-40-1 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-cyclopropyl-6-phenylpyrazine |

InChI |

InChI=1S/C13H12N2/c1-2-4-10(5-3-1)12-8-14-9-13(15-12)11-6-7-11/h1-5,8-9,11H,6-7H2 |

InChI Key |

HBSYSPYEVXFMHQ-UHFFFAOYSA-N |

SMILES |

C1CC1C2=NC(=CN=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC1C2=NC(=CN=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Cyclopropyl 6 Phenylpyrazine and Analogues

Catalytic Approaches to Pyrazine (B50134) Core Construction and Functionalization

Modern synthetic chemistry offers a suite of catalytic methods for the efficient assembly and functionalization of the pyrazine ring system. These approaches are often characterized by high yields, selectivity, and functional group tolerance, making them powerful tools for creating complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl compounds, including phenylpyrazines. researchgate.netnobelprize.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or sulfonate in the presence of a palladium catalyst. unistra.frrsc.org The Suzuki-Miyaura and Stille reactions are prominent examples that have been successfully applied to the synthesis of phenylpyrazine derivatives. nobelprize.orgscispace.com

In the context of synthesizing 2-Cyclopropyl-6-phenylpyrazine, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a halogenated cyclopropylpyrazine, such as 2-chloro-5-cyclopropylpyrazine, with phenylboronic acid. The general mechanism for such cross-coupling reactions involves an oxidative addition of the pyrazinyl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired phenylpyrazine product and regenerate the Pd(0) catalyst. nobelprize.org The choice of ligands, base, and solvent system is crucial for optimizing reaction efficiency and yield.

A variety of halogenated pyrazines and their derivatives can serve as precursors in these coupling reactions. rsc.org While iodides and bromides are generally more reactive, chlorides are often more cost-effective, though they may necessitate more specialized catalytic systems to achieve high efficiency. unistra.fr

| Pyrazine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyrazine (B57796) | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenylpyrazine | researchgate.netscispace.com |

| 2,3-Dicyano-5,6-dichloropyrazine | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted pyrazines | rsc.org |

| N-(3-Chloropyrazin-2-yl)methanesulfonamide | Various acetylenes | Pd(PPh₃)₄ / CuI / Base | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines | rsc.org |

The synthesis of chiral piperazines and their derivatives, which are valuable building blocks in medicinal chemistry, can be achieved through the asymmetric hydrogenation of pyrazines. dicp.ac.cn Iridium catalysts, particularly those featuring chiral diphosphine ligands, have proven to be highly effective for this transformation. dicp.ac.cnacs.orgnih.gov This method allows for the direct synthesis of chiral tetrahydropyrazines with high enantioselectivity. dicp.ac.cnacs.org

The process often requires activation of the pyrazine substrate, for example, through the formation of pyrazinium salts by reaction with alkyl halides. researchgate.netacs.org This activation enhances the susceptibility of the aromatic ring to hydrogenation. dicp.ac.cn The addition of additives, such as cesium carbonate or N,N-dimethylanilinium bromide, can further improve conversion rates and enantioselectivity by facilitating the reaction and preventing product racemization. dicp.ac.cnacs.orgnih.gov These methodologies have been successfully applied to a range of substituted pyrazines, including those that could lead to chiral analogues of this compound. researchgate.netacs.org

| Substrate | Catalyst/Ligand | Key Reaction Condition | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pyrrolo[1,2-a]pyrazinium salts | Iridium complex | Addition of cesium carbonate | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives | Up to 95% | acs.orgnih.gov |

| 2-Tosylamido-5-substituted pyrazines | Dinuclear iridium(III) complexes with chiral diphosphine ligands | N,N-dimethylanilinium bromide as additive | Chiral tetrahydropyrazines with an amidine skeleton | High | dicp.ac.cn |

| 3-Substituted pyrazinium salts | Iridium catalyst with JosiPhos-type ligand | Activation with alkyl halides | Chiral 3-substituted piperazines | Up to 92% | researchgate.net |

A novel and efficient approach for the synthesis of highly substituted pyrazines involves a domino cyclization reaction co-catalyzed by photoredox and copper catalysts. rsc.orgresearchgate.netresearchgate.net This methodology has been successfully employed for the synthesis of tetrasubstituted pyrazines from oxime esters and trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgresearchgate.netrsc.org The reaction proceeds under mild conditions and is characterized by its high efficiency and broad substrate scope. rsc.orgresearchgate.net

The proposed mechanism involves the generation of an iminyl radical from the oxime ester via a single-electron transfer process initiated by an excited photoredox catalyst, often an iridium complex. rsc.orgorganic-chemistry.org This radical intermediate then undergoes a cascade of reactions, facilitated by a copper co-catalyst, ultimately leading to the formation of the pyrazine ring. rsc.orgresearchgate.netrsc.org The choice of copper salt, such as Cu(OTf)₂, and solvent, like DMSO, has been shown to be critical for achieving high product yields. rsc.org This strategy represents a powerful tool for constructing complex pyrazine scaffolds from readily available starting materials. rsc.orgresearchgate.netresearchgate.net

Ring-Forming Reactions and Cyclization Pathways for Pyrazine Scaffolds

The construction of the pyrazine ring itself can be achieved through various cyclization strategies. A classical and industrially significant method is the condensation of 1,2-diamines with α-dicarbonyl compounds. scribd.com For instance, the reaction of a substituted 1,2-diamine with a glyoxal (B1671930) derivative can lead to the formation of the corresponding pyrazine.

More advanced strategies involve domino cyclization reactions, where a series of intramolecular reactions are triggered from a linear precursor to form the heterocyclic ring. sci-hub.se For example, the oxidative ring-opening of 1H-pyrazol-5-amines can generate intermediates that, upon reaction with suitable nucleophiles, undergo a domino cyclization to form fused pyrazine systems like pyrazolo-pyrrolo-pyrazine derivatives. sci-hub.se Another approach involves the base-catalyzed cyclization of N-substituted pyrrole-2-carboxamides to form dihydropyrrolo[1,2-a]pyrazinones. encyclopedia.pub Reductive cyclization sequences are also employed, such as the conversion of acs.orgrsc.orgresearchgate.netoxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines through an in situ reduction followed by cyclization with a carbon electrophile. nih.gov These methods provide access to a wide variety of pyrazine-containing scaffolds from diverse starting materials. researchgate.net

Derivatization Strategies for this compound

Once the this compound core is synthesized, further functionalization can be achieved through various derivatization reactions. A key strategy involves the use of halogenated pyrazine precursors, which allows for the introduction of a wide range of substituents.

The electron-deficient nature of the pyrazine ring makes halogenated pyrazines susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgwur.nl This allows for the displacement of a halide, such as chlorine, with various nucleophiles. For instance, reacting a chloropyrazine derivative with amines, alcohols, or thiols can introduce amino, alkoxy, or thioether groups, respectively, onto the pyrazine ring. scribd.comwur.nl

The reaction of 2-chloropyrazine with sodium hydroxide, for example, yields 2-hydroxypyrazine. scribd.com Similarly, amination of chloropyrazines with primary or secondary amines is a common method for synthesizing aminopyrazines. rsc.org These reactions are often facilitated by base and can sometimes be accelerated using microwave irradiation. researchgate.net It is important to note that in some cases, particularly with diazines like pyrazine, the substitution can proceed through a ring-opening and ring-closing mechanism (SN(ANRORC)). wur.nl Furthermore, in certain fused pyrazine systems, a tele-substitution, where the nucleophile attacks a position distant from the leaving group, has been observed. researchgate.net

This reactivity allows for the strategic introduction of various functional groups onto a pre-formed cyclopropyl-phenyl-pyrazine scaffold, assuming a halogenated intermediate is used in the synthesis. For example, a hypothetical 2-chloro-6-cyclopropyl-5-phenylpyrazine could be subjected to nucleophilic substitution to introduce further diversity into the molecule.

Oxidative and Reductive Transformations of the Pyrazine Ring System

The pyrazine ring is a robust aromatic system, yet it can undergo a variety of oxidative and reductive transformations, allowing for the synthesis of diverse derivatives such as dihydropyrazines and piperazines. doi.org These reactions are fundamental for modifying the electronic properties and saturation level of the heterocyclic core.

Oxidative Transformations: The oxidation of pyrazine systems can occur at the nitrogen atoms to form N-oxides or at the ring carbons to yield hydroxylated products. sci-hub.se For instance, the metabolic oxidation of 2,3-dimethylpyrazine (B1216465) leads to hydroxylation at the C-5 position. sci-hub.se A significant synthetic strategy involves the dehydrogenation of piperazines using a palladium catalyst to produce the corresponding pyrazines in high yields. tandfonline.comajgreenchem.com Another approach is the copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines, which constructs the aromatic pyrazine ring directly using oxygen as the oxidant. nih.gov Mechanistic studies of this reaction suggest the involvement of radical species in the transformation. nih.gov

Reductive Transformations: Reduction of the pyrazine ring typically yields dihydro- or tetrahydropyrazine (B3061110) derivatives. The electrochemical reduction of pyrazines in alkaline hydroorganic media is a known method to produce 1,4-dihydropyrazines. cdnsciencepub.com These intermediates are often highly oxidizable and unstable, tending to isomerize into more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The rate of this isomerization is influenced by factors such as pH and the solvent system used. cdnsciencepub.com

The reduction of pyrazines with sodium dithionite (B78146) or through catalytic hydrogenation can also lead to dihydropyrazine (B8608421) products. cdnsciencepub.com However, in some cases, such as with 2,5-diphenylpyrazine, catalytic hydrogenation can lead to the fully reduced 2,5-diphenylpiperazine. cdnsciencepub.com The electrochemical reduction processes are often pH-dependent; for example, the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine involves different protonation steps and electron transfers depending on the pH of the medium. researchgate.net

Table 1: Selected Oxidative and Reductive Transformations of Pyrazine Systems

| Transformation | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Oxidation | Palladium Catalyst | Pyrazine (from Piperazine) | tandfonline.comajgreenchem.com |

| Oxidation | CuI / O₂ | Pyrazine (from Ketone + Diamine) | nih.gov |

| Reduction | Electrochemical Reduction | 1,4-Dihydropyrazine | cdnsciencepub.com |

| Reduction | Catalytic Hydrogenation | Dihydropyrazine / Piperazine (B1678402) | cdnsciencepub.com |

Introduction of Cyclopropyl (B3062369) and Phenyl Moieties via Advanced Coupling Reactions

The synthesis of this compound relies on the strategic introduction of the cyclopropyl and phenyl groups onto the pyrazine heterocycle. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming the necessary carbon-carbon bonds.

The Suzuki-Miyaura coupling is particularly effective for this purpose, typically involving the reaction of a halogenated pyrazine with a suitable boronic acid or trifluoroborate salt in the presence of a palladium catalyst and a base. researchgate.net For the introduction of the cyclopropyl group, potassium cyclopropyltrifluoroborate (B8364958) is a commonly used reagent. researchgate.net It can be coupled with heteroaryl chlorides under appropriate catalytic conditions to yield cyclopropyl-substituted heterocycles. researchgate.net Similarly, the phenyl group can be installed by coupling a halopyrazine with phenylboronic acid.

The scope of these reactions is broad, allowing for the coupling of various (het)aryl halides with cyclopropyl boronic derivatives. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, Suzuki coupling has been successfully employed to introduce both aryl and cyclopropyl moieties. mdpi.com These reactions demonstrate the versatility of palladium catalysis in constructing complex, substituted N-heterocycles. mdpi.com

Table 2: Example Conditions for Suzuki-Miyaura Coupling on Heterocycles

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Pre-catalyst | Typical Product | Reference |

|---|---|---|---|---|

| (Hetero)Aryl Chloride | Potassium Cyclopropyltrifluoroborate | Palladium/Pt-Bu₃ | Aryl Cyclopropane | researchgate.net |

| Halogenated Pyrazine | Phenylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Phenyl-substituted Pyrazine | mdpi.com |

| 3-Bromopyrazolo[1,5-a]pyrimidine | Cyclopropylboronic acid | Pd(dppf)Cl₂ | 3-Cyclopropylpyrazolo[1,5-a]pyrimidine | mdpi.com |

Green Chemistry Approaches and Sustainable Synthesis of Pyrazine Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing pyrazine derivatives. tandfonline.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One simple, cost-effective, and environmentally benign method involves the one-pot synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines using a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature. researchgate.net This procedure avoids the need for harsh catalysts or high temperatures. researchgate.net

Another innovative green approach utilizes microwave irradiation in combination with reactive eutectic media derived from ammonium (B1175870) formate (B1220265) and monosaccharides. rsc.org This method allows for unprecedentedly fast reaction rates and better atom economy compared to previous syntheses of poly(hydroxyalkyl)pyrazines. rsc.org

The use of natural, non-toxic catalysts is also a key area of green synthesis. A novel method has been reported that uses onion extract as an efficient catalyst for the synthesis of pyrazine derivatives at room temperature. ajgreenchem.com This protocol features high yields (85-96%), operational simplicity, and easy workup. ajgreenchem.com Furthermore, mechanochemistry, specifically total mechano-synthesis via ball-milling, has been presented as an eco-friendly route for producing complex heterocyclic intermediates, highlighting its potential for streamlined and sustainable manufacturing. rsc.org

Table 3: Comparison of Green Synthesis Methods for Pyrazines

| Method | Key Features | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Room temperature reaction | Potassium tert-butoxide (t-BuOK) | Cost-effective, avoids harsh conditions | researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates | Reactive Eutectic Media | High atom economy, fast | rsc.org |

| Biocatalysis | Mild, room temperature conditions | Onion Extract | Non-toxic, high yields, simple | ajgreenchem.com |

| Mechanosynthesis | Solvent-free or low-solvent | Mechanical Milling | Eco-friendly, high efficiency, scalable | rsc.org |

Theoretical and Computational Investigations on 2 Cyclopropyl 6 Phenylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 2-Cyclopropyl-6-phenylpyrazine, these computational methods elucidate its electronic structure, reactivity, and potential interaction sites, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgscispace.com DFT calculations for pyrazine (B50134) derivatives, including compounds structurally related to this compound, have been performed to understand their electronic properties and reactivity. ijournalse.orgijournalse.orgnih.gov

Key reactivity descriptors derived from DFT calculations include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). mdpi.comresearchgate.net The chemical potential indicates the tendency of electrons to flow from a region of high potential to low potential. mdpi.com Hardness measures the resistance to change in electron distribution, and the global electrophilicity index quantifies the ability of a molecule to accept electrons. mdpi.comacs.org For instance, in studies of related pyrazine derivatives, DFT calculations at the B3LYP/cc-pVTZ level of theory have been used to determine these parameters, providing insights into their reactivity. mdpi.com The HOMO-LUMO gap is another critical descriptor, with a smaller gap generally indicating higher reactivity. acs.orgmdpi.com

For a series of N-phenylpyrazine-2-carboxamides, DFT calculations revealed that the HOMO-LUMO gap was around 3.891 eV to 4.789 eV, indicating varying levels of kinetic stability and chemical reactivity among the different conformers and related structures. mdpi.com The electronic structure of such compounds is significantly influenced by the substituents on the pyrazine and phenyl rings. mdpi.com

| Descriptor | Typical Value Range for Pyrazine Derivatives (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 3.8 - 4.8 | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential (μ) | -3.3 to -3.8 | Describes electron flow tendency. mdpi.com |

| Global Electrophilicity (ω) | 1.2 - 1.5 | Measures the propensity to accept electrons. mdpi.com |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comsphinxsai.com The interaction and energy gap between these orbitals are key to understanding chemical reactions and electronic transitions. acs.orgnumberanalytics.com The distribution of HOMO and LUMO across a molecule identifies the likely sites for electrophilic and nucleophilic attack. mdpi.commahendrapublications.com

In studies of N-phenylpyrazine-2-carboxamides, FMO analysis showed that the localization of HOMO and LUMO orbitals varied depending on the molecular conformation and structure. mdpi.com For one conformer, the HOMO was located on the phenyl ring and the linker, while the LUMO was on the pyrazine ring and the linker. mdpi.com This distribution suggests that the phenyl part of the molecule is prone to electrophilic attack, whereas the pyrazine part is more susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. acs.orgsphinxsai.com A smaller gap often correlates with higher chemical reactivity. acs.org

Chemical reactivity indices, such as the Fukui function, can be derived from FMO analysis to provide more specific information about local reactivity within the molecule, highlighting the most probable sites for electrophilic attacks. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting how it will interact with other molecules. uni-muenchen.dewalisongo.ac.id The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mahendrapublications.comresearchgate.net These maps are color-coded, typically with red indicating negative potential and blue indicating positive potential. researchgate.netresearchgate.net

For N-phenylpyrazine-2-carboxamides, MEP analysis has shown that the most negative potential is concentrated around the carbonyl oxygen and the nitrogen atoms of the pyrazine ring, making these the primary sites for hydrogen bond acceptance. mdpi.com Conversely, the region around the amide -NH- group shows a positive potential, identifying it as a hydrogen bond donor site. mdpi.com Such analyses are crucial for predicting non-covalent interactions, such as those involved in ligand-receptor binding. mahendrapublications.com The distribution of electrostatic potential can be significantly altered by different substituents on the aromatic rings. mdpi.com

Molecular Dynamics (MD) Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are computational techniques used to model the behavior of molecules over time and to predict how a ligand might bind to a receptor. nih.govunair.ac.id These methods are instrumental in drug discovery and materials science.

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net Studies on various pyrazine derivatives have employed molecular docking to investigate their binding modes with biological targets. nih.govresearchgate.netjrespharm.com For example, docking studies on pyrazine-based compounds have revealed key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. nih.govnih.gov

Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. unair.ac.idmdpi.com These simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the nature of the interactions. nih.govmdpi.com For instance, MD simulations of pyrazine derivatives bound to receptors have been used to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex, which indicate the stability and flexibility of the system, respectively. mdpi.com Such simulations can reveal that interactions like hydrogen bonds and hydrophobic contacts contribute significantly to the stabilization of the ligand-receptor complex over the simulation time. mdpi.com

Table 2: Key Parameters from MD Simulations of Ligand-Receptor Complexes Note: This table is illustrative and based on general findings from MD simulations of small molecule-protein complexes, as specific data for this compound was not available.

| Parameter | Description | Typical Insights |

|---|---|---|

| RMSD (Å) | Root Mean Square Deviation of atomic positions. | Measures the stability of the ligand's binding pose over time. mdpi.com |

| RMSF (Å) | Root Mean Square Fluctuation of individual residues. | Identifies flexible regions of the protein upon ligand binding. mdpi.com |

| Interaction Energy (kcal/mol) | Non-bonded energy between ligand and receptor. | Quantifies the strength of the binding interaction. biorxiv.org |

| Hydrogen Bonds | Number and duration of hydrogen bonds. | Highlights key stabilizing interactions. mdpi.com |

The conformation of a molecule can significantly affect its properties and biological activity. MD simulations are a powerful tool for exploring the conformational landscape of a molecule in different environments, such as in various solvents. core.ac.ukrsc.org The presence of a solvent can influence the stability of different conformers.

For related N-phenylpyrazine-2-carboxamides, quantum mechanics calculations have predicted the existence of multiple low-energy conformers that differ by the rotation around the amide bond. mdpi.com It is likely that both conformers are biologically relevant due to their close energy values. mdpi.com MD simulations in an explicit solvent, like water, can be used to study the transitions between these conformational states and their relative populations, providing a more realistic understanding of the molecule's behavior in a biological context. nih.gov The analysis of the conformational ensemble in solution is crucial for understanding how a molecule like this compound might adapt its shape to fit into a binding site. core.ac.uk

Analysis of Protein-Ligand Binding Modes and Energetics (Computational Aspect)

Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential tools for investigating the interactions between a ligand like this compound and its protein targets at a molecular level. nih.govnih.gov These methods predict the preferred binding pose of the ligand within the protein's active site and estimate the strength of the interaction, providing insights that are crucial for structure-based drug design. nih.gov

In a pilot study using an all-computational drug design protocol, an analog of this compound, referred to as "CyPPA analog 2," was investigated for its interaction with the human SK2/calmodulin complex. frontiersin.org The initial coordinates of the protein-ligand complex were determined through molecular docking experiments, which place the ligand into the protein's binding site. nih.govfrontiersin.org This step is critical for identifying the most likely binding conformation. nih.gov

Following docking, molecular dynamics (MD) simulations were performed to analyze the stability of the protein-ligand complex and refine the binding pose. frontiersin.org MD simulations model the movement of atoms over time, providing a dynamic view of the interactions. nih.gov The binding free energy for the CyPPA analog 2 with the predicted structure of the SK2/calmodulin complex (PSK2) was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. frontiersin.org This approach estimates the affinity of a ligand for a protein by combining molecular mechanics energy calculations with continuum solvation models. researchgate.net The study reported a calculated binding free energy (ΔGBind) for the complex, which quantifies the energetic favorability of the binding event. frontiersin.org

The analysis of the binding mode reveals the specific amino acid residues and the types of non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar compounds, interactions with key residues in a protein's binding pocket are mapped to understand the structural basis of affinity and selectivity. researchgate.net

| Parameter | Value | Method | Target Protein |

| Binding Free Energy (ΔGBind) | -64.84 kcal/mol | MM-GBSA | Predicted SK2 (PSK2) |

Table 1: Calculated Binding Energetics for a this compound analog with the predicted human SK2/calmodulin complex. Data sourced from a computational drug design study. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Development of Predictive Models for Molecular Interactions Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These predictive models are fundamental in cheminformatics for optimizing lead compounds and designing new molecules with enhanced potency. mdpi.com For pyrazine scaffolds, QSAR models can elucidate the key structural features that govern their molecular interactions with a biological target.

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several steps. First, a dataset of pyrazine derivatives with known biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. The three-dimensional structures of these molecules are aligned based on a common scaffold. Then, various molecular descriptors are calculated. mdpi.com

In CoMFA, these descriptors are steric and electrostatic fields, while CoMSIA also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com These fields are sampled at different points on a 3D grid surrounding the aligned molecules. A statistical method, typically Partial Least Squares (PLS) regression, is then used to build a mathematical equation linking the variations in these fields to the changes in biological activity.

The resulting QSAR model is visualized as 3D contour maps. These maps highlight regions where modifications to the pyrazine scaffold would likely lead to a predictable change in activity:

Steric Fields: Green contours indicate areas where bulky substituents are favored, while yellow contours show regions where they are disfavored.

Electrostatic Fields: Blue contours mark regions where electropositive groups increase activity, whereas red contours indicate where electronegative groups are preferred.

Hydrophobic Fields: Other maps can show favorable and unfavorable regions for hydrophobic or hydrogen-bonding groups. mdpi.com

The predictive power of the model is validated internally (e.g., using cross-validation, yielding a q² value) and often externally with a test set of molecules not used in model generation (yielding an r²_pred value). mdpi.com A robust QSAR model allows for the virtual screening of novel pyrazine derivatives and the prioritization of candidates for synthesis and biological testing.

| QSAR Model Parameter | Description | Importance in Predictive Modeling |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained through cross-validation. | A high q² value (typically > 0.5) indicates a robust model with good predictive power. mdpi.com |

| r² (Non-cross-validated r²) | Represents the coefficient of determination, showing how well the model fits the training set data. | A high r² value indicates a good correlation between the descriptors and the biological activity for the training set. mdpi.com |

| Field Contributions (%) | The percentage contribution of each field (steric, electrostatic, hydrophobic, etc.) to the final QSAR equation. | Reveals which physicochemical properties are most critical for the biological activity of the compound series. mdpi.com |

Table 2: Key parameters used in the development and validation of 3D-QSAR models. These metrics are essential for assessing the reliability and predictive accuracy of models for scaffolds like pyrazine.

Ligand Efficiency and Fragment-Based Design Principles for Pyrazine Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that begins with identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. nih.gov The pyrazine scaffold is a common motif in such fragments due to its favorable physicochemical properties and its ability to form key interactions, such as acting as a hinge-binder in kinases. researchgate.net

A central concept in FBDD is Ligand Efficiency (LE) , a metric that normalizes binding affinity for the size of the molecule. It is often calculated as the binding free energy (ΔG) divided by the number of heavy (non-hydrogen) atoms (HAC).

LE = -RTln(Kᵢ) / HAC

High LE values are desirable in the initial fragment screening phase, as they suggest an optimal distribution of binding energy per atom, indicating a high-quality starting point. A fragment with high LE is more likely to be developed into a potent lead compound without becoming excessively large or lipophilic, which can negatively affect its drug-like properties. nih.gov

Once a pyrazine-containing fragment is identified, the FBDD process involves structurally characterizing its binding mode, often through X-ray crystallography or computational methods. nih.gov This information reveals unoccupied pockets and potential "hotspots" near the bound fragment. nih.gov Computational techniques like cosolvent molecular dynamics simulations can map these hotspots by identifying regions where small organic probe molecules preferentially bind, suggesting vectors for fragment growth. nih.gov

The fragment is then optimized into a more potent lead molecule through two primary strategies:

Fragment Growing: Extending the fragment by adding new functional groups that occupy adjacent sub-pockets and form additional favorable interactions with the target protein.

Fragment Linking: Combining two or more fragments that bind to different, nearby sites to create a single, more potent molecule.

This iterative process of design, synthesis, and testing, guided by LE and structural insights, allows for the efficient exploration of chemical space and the development of highly optimized drug candidates based on the pyrazine scaffold. nih.govresearchgate.net

Structure Activity Relationship Sar Studies in Non Clinical Biological Contexts

Impact of Cyclopropyl (B3062369) Moiety on Molecular Interactions and Biological Activities

The cyclopropyl group is a frequently utilized motif in medicinal chemistry, valued for its ability to enhance potency, improve metabolic stability, and reduce off-target effects acs.org. Its impact is attributable to its unique steric and electronic properties.

The three-membered ring of the cyclopropyl group introduces significant conformational constraints on a molecule iris-biotech.de. This rigidity can be advantageous for receptor binding, as it reduces the entropic penalty paid upon binding to a target, potentially leading to higher affinity iris-biotech.de. The cyclopropyl ring locks the adjacent substituent in a defined orientation, which can optimize its interaction with a specific binding pocket.

From an electronic standpoint, the C-C bonds of the cyclopropyl ring possess enhanced π-character due to ring strain acs.org. This allows the group to participate in electronic interactions that differ from those of other alkyl groups. Furthermore, substituting a cyclopropyl group for other moieties like isopropyl or phenyl can modulate a compound's lipophilicity, a key parameter in pharmacokinetics iris-biotech.de. For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can increase metabolic stability iris-biotech.de.

Table 1: Comparison of Physicochemical Properties of Small Alkyl Groups

| Property | Cyclopropyl | Ethyl | Isopropyl |

|---|---|---|---|

| Calculated logP (clogP) | ~1.2 | ~1.0 | ~1.5 |

| Molecular Shape | Planar, rigid | Flexible | Branched, flexible |

| Bond Type | Strained, π-character | Standard sp3 C-C | Standard sp3 C-C |

| Metabolic Stability | Generally high | Prone to oxidation | Can be prone to oxidation |

The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under specific conditions, particularly those involving radical intermediates nih.gov. The formation of a radical adjacent to the ring can lead to the rapid cleavage of one of the ring's C-C bonds. This process, known as a β-scission, transforms a cyclopropylcarbinyl radical into a more stable homoallyl radical nih.gov.

This reactivity has led to the use of cyclopropyl groups as "radical clocks" to probe the mechanisms of radical-mediated reactions nih.gov. In the context of 2-Cyclopropyl-6-phenylpyrazine, it is conceivable that in biological environments where radical species are generated (e.g., through oxidative stress or certain enzymatic pathways), the cyclopropyl moiety could undergo such a ring-opening. This transformation would fundamentally alter the structure of the molecule, leading to metabolites with different biological activities. Studies on the ring opening of cyclopropylamine (B47189) radical cations confirm the feasibility of such processes for nitrogen-containing heterocyclic compounds acs.org.

Influence of Phenyl Substitution on Molecular Recognition

The phenyl group is a key pharmacophore that contributes significantly to molecular recognition through a variety of non-covalent interactions . Its rigidity and aromaticity are crucial for binding to biological targets like proteins and nucleic acids .

The electron-rich π-system of the phenyl ring enables it to engage in several types of favorable interactions within a receptor's binding site. The most prominent of these is π-stacking, which occurs with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan nih.gov. These interactions are a major contributor to binding affinity nih.gov.

Beyond parallel or T-shaped π-stacking, the phenyl group can also participate in other important non-covalent bonds. These include hydrophobic interactions with non-polar regions of the binding pocket and cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a positive charge . The hydrogens of the phenyl ring can also engage in weaker C-H/π interactions nih.gov. The strength and geometry of these interactions are influenced by the electronic nature of the adjacent pyrazine (B50134) core nih.govacs.org.

Table 2: Key Aromatic Interactions Involving the Phenyl Group

| Interaction Type | Description | Interacting Partner in Target |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Aromatic amino acids (Phe, Tyr, Trp) |

| Hydrophobic Interaction | Favorable interaction driven by the exclusion of water between non-polar surfaces. | Aliphatic amino acids (e.g., Leu, Ile, Val) |

| Cation-π Interaction | Interaction between the face of the π-system and an adjacent cation. | Cationic amino acids (Lys, Arg) |

| C-H/π Interaction | A weak hydrogen bond between a C-H bond and a π-system. | Various residues |

The specific placement of the phenyl group on the pyrazine ring is critical for biological activity. Positional isomerism, such as moving the phenyl group from the 6-position to the 5-position to create 2-Cyclopropyl-5-phenylpyrazine, would drastically alter the molecule's three-dimensional structure and properties.

Modulation of Pyrazine Core for Functional Selectivity

The pyrazine ring is not merely a scaffold for the cyclopropyl and phenyl substituents; it is an active contributor to the molecule's properties and can be modulated to achieve functional selectivity. The two nitrogen atoms in the pyrazine ring are hydrogen bond acceptors and influence the molecule's electrostatic potential and solubility.

Heterocycle Incorporation and Linker Optimization for Specific Biological Targets

In the field of medicinal chemistry, the modification of a lead compound by incorporating new heterocyclic systems or optimizing linker regions is a common strategy to enhance biological activity and refine pharmacological profiles. For pyrazine-based scaffolds, this approach has been successfully employed to develop novel anti-tubercular agents.

One notable example involves the conceptualization and synthesis of hybrid compounds that amalgamate pyrazine and 1,2,4-triazole (B32235) scaffolds. rsc.org In a study targeting Mycobacterium tuberculosis (Mtb), a series of eighteen such hybrid compounds were screened for their in vitro efficacy against the H37Rv strain. rsc.org The results indicated that eight of these compounds exhibited significant activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM. rsc.org This demonstrates that the strategic fusion of the pyrazine core with a 1,2,4-triazole moiety can produce potent anti-tubercular molecules. rsc.org

Further research has explored the incorporation of multiple heterocyclic systems into a single molecular framework. A novel class of compounds was developed where pyrazine, 1,3,4-oxadiazole, and azetidinone moieties were combined. nih.gov This work, which used the established anti-tubercular agent pyrazinoic acid as a precursor, led to the identification of derivatives with significant antimicrobial and anti-tubercular potential. nih.gov Specifically, compounds designated as 7B and 7G emerged as prominent candidates, displaying an MIC of 3.12 µg/ml against Mycobacterium tuberculosis. nih.gov

Linker optimization has also been a key focus. In a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, the nature of the linker between the pyrazine core and the pyridine (B92270) ring was investigated. nih.govrsc.org The study compared derivatives containing a piperazine (B1678402) linker (Series-I) with those containing a larger homopiperazine (B121016) linker (Series-II). nih.govrsc.org The findings revealed that the piperazine linker was generally more favorable for anti-tubercular activity, yielding five potent compounds (6a, 6e, 6h, 6j, and 6k) with IC₅₀ values ranging from 1.35 to 2.18 μM. rsc.org In contrast, the homopiperazine series produced only one active compound (7e), suggesting that the size and conformation of the linker are critical for optimal interaction with the biological target. nih.govrsc.org

Table 1: Activity of Pyrazine-Triazole Hybrids against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) in μM |

|---|---|

| T4 | ≤21.25 |

| T5 | ≤21.25 |

| T6 | ≤21.25 |

| T11 | ≤21.25 |

| T14 | ≤21.25 |

| T15 | ≤21.25 |

| T16 | ≤21.25 |

| T18 | ≤21.25 |

Data sourced from a study on hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds. rsc.org

SAR of Pyrazine Derivatives in Anti-Infective Research (e.g., Antimicrobial, Anti-Tubercular Activity in vitro)

The pyrazine ring is a well-established pharmacophore in anti-infective research, most notably as the core of pyrazinamide (B1679903), a first-line anti-tubercular drug. rsc.org Extensive SAR studies on pyrazine derivatives have been conducted to develop new agents with improved potency against Mycobacterium tuberculosis.

A systematic investigation into a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives provided detailed insights into the structural requirements for anti-tubercular activity against the Mtb H37Ra strain. nih.gov The SAR analysis focused on the substituents of the terminal benzamide (B126) ring. nih.gov

Key findings from this series include:

Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (6a) demonstrated promising activity, with an IC₅₀ of 1.46 μM. nih.gov

Halogen Substitution: The presence of halogens on the phenyl ring was generally well-tolerated. A para-bromo substitution (6e) resulted in good activity (IC₅₀ of 2.18 μM). nih.gov Di-halogenated compounds also showed significant potency; for example, a derivative with chloro and bromo groups at the ortho positions (6j) had an IC₅₀ of 1.82 μM, while another with a para-bromo and ortho-chloro substitution (6k) was the most active in the series with an IC₅₀ of 1.35 μM. nih.govrsc.org

Alkyl Substitution: An ortho-methyl group (6h) was found to be another potent substituent, yielding an IC₅₀ of 1.82 μM. nih.govrsc.org

Heterocyclic Replacement: When the terminal phenyl group was replaced with a heterocyclic moiety, such as in compounds 6m and 6n, a loss of anti-tubercular activity was observed. nih.gov

These results highlight that the nature and position of substituents on the terminal phenyl ring play a crucial role in modulating the anti-tubercular potency of these pyrazine derivatives.

Table 2: SAR of Benzamide-Pyrazine Derivatives against M. tuberculosis H37Ra

| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) | IC₉₀ (μM) |

|---|---|---|---|

| 6a | Unsubstituted | 1.46 | 3.73 |

| 6e | p-Bromo | 2.18 | 40.32 |

| 6h | o-Methyl | 1.82 | 3.82 |

| 6j | o-Chloro, o-Bromo | 1.82 | 3.82 |

| 6k | p-Bromo, o-Chloro | 1.35 | 4.00 |

Data from a study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives. nih.govrsc.org

Scaffold Hopping and Bioisosteric Replacements to Modulate Activity

Scaffold hopping and bioisosteric replacement are powerful, intertwined strategies in modern drug design aimed at discovering new lead compounds and optimizing existing ones. nih.govnih.gov These methods allow medicinal chemists to navigate novel chemical spaces, improve drug-like properties, and circumvent challenges associated with a particular chemical series, such as toxicity or poor pharmacokinetics. nih.govresearchgate.net

Bioisosteric replacement involves the substitution of one atom or functional group within a molecule for another that possesses similar physical or chemical properties, with the goal of retaining or enhancing biological activity. nih.govresearchgate.net This technique is often used to fine-tune a molecule's potency, selectivity, or metabolic stability. researchgate.net In the context of pyrazine-based drug discovery, researchers have investigated bioisosteric modifications of pyrazinamide to develop more potent anti-tubercular compounds. rsc.org

Scaffold hopping is a more dramatic molecular modification that involves replacing the central core or framework of a molecule with a structurally different scaffold. nih.gov The objective is to present the key pharmacophoric elements in a similar spatial orientation to the original molecule, thereby preserving the interaction with the biological target while introducing a novel and potentially more desirable chemical backbone. nih.govresearchgate.net This approach can lead to the discovery of new chemotypes with improved properties or novel intellectual property. nih.gov

Mechanistic Investigations of 2 Cyclopropyl 6 Phenylpyrazine in Non Clinical Biological Systems

Molecular Target Identification and Pathway Modulation Studies (In Vitro)

No specific in vitro studies detailing the molecular targets or pathway modulation of 2-Cyclopropyl-6-phenylpyrazine have been identified. Research in this area would be foundational to understanding its potential pharmacological effects.

Enzyme Inhibition Kinetics and Characterization (e.g., NaV1.8 sodium channel inhibition)

There are no available data on the enzyme inhibition kinetics of this compound, including its potential effects on the NaV1.8 sodium channel. The NaV1.8 channel is a well-established target for novel analgesics, and future studies could explore whether this compound exhibits any inhibitory activity against this or other voltage-gated sodium channels. Such investigations would typically involve electrophysiological assays, such as patch-clamp studies, to determine the compound's potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Receptor Binding and Activation/Antagonism Mechanisms

Information regarding the receptor binding profile of this compound is not present in the current body of scientific literature. To elucidate its mechanism of action, a comprehensive receptor screening panel would be necessary. This would involve radioligand binding assays or functional assays to assess its affinity and activity (agonist, antagonist, or allosteric modulator) at a wide range of G-protein coupled receptors (GPCRs), ion channels, and other relevant biological targets.

Cellular Permeability and Intracellular Distribution in Model Systems (e.g., Caco-2 cells, cell lines)

There are no published studies on the cellular permeability and intracellular distribution of this compound. To assess its potential for oral absorption and its ability to reach intracellular targets, in vitro models such as the Caco-2 cell monolayer assay are indispensable. Such studies would determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral and basolateral-to-apical directions to understand its absorption and efflux characteristics. Furthermore, techniques like fluorescence microscopy or mass spectrometry imaging could be employed to visualize its distribution within different cellular compartments in various cell lines.

Mechanistic Insights into Anti-Proliferative or Anti-Infective Actions in Cell Lines

No data are available concerning the anti-proliferative or anti-infective properties of this compound. Initial screening against a panel of cancer cell lines (e.g., breast, lung, colon) and various pathogens (bacteria, fungi, viruses) would be required to identify any potential activity.

Investigation of Molecular Pathways and Downstream Effects

Should this compound demonstrate anti-proliferative or anti-infective effects, subsequent research would be needed to unravel the underlying molecular pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and RNA sequencing could be utilized to investigate its impact on key signaling pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation, Bcl-2 family protein expression), or microbial pathogenesis.

Synergistic Effects with Other Research Compounds in Preclinical Models

The potential for synergistic effects of this compound with other research compounds is an area that can only be explored once its primary biological activities are established. If it shows promise as an anti-cancer or anti-infective agent, combination studies with known therapeutic agents could reveal synergistic or additive effects, potentially leading to more effective treatment strategies in preclinical models.

Supramolecular Chemistry and Advanced Material Science Applications of 2 Cyclopropyl 6 Phenylpyrazine

Molecular Self-Assembly and Recognition Phenomena

Molecular self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. The structure of 2-Cyclopropyl-6-phenylpyrazine is inherently suited for directing such processes, both in the formation of discrete host-guest systems and in the generation of ordered assemblies in solution or on surfaces.

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule. The design of such systems often relies on a combination of shape complementarity and specific non-covalent interactions. While specific host-guest systems involving this compound have not been detailed in the literature, its structural components are frequently utilized in supramolecular receptors. For instance, macrocycles incorporating phenyl and pyrazine (B50134) units can create cavities capable of binding guest molecules through π-stacking and hydrogen bonding.

This potential for molecular recognition is also a cornerstone for the construction of Mechanically Interlocked Molecules (MIMs), such as rotaxanes and catenanes naturalspublishing.comnih.gov. In a hypothetical rsc.orgrotaxane, a macrocycle could be threaded onto a linear component featuring a this compound unit. The pyrazine and phenyl groups could act as a recognition site, forming a stable complex with the macrocycle through non-covalent interactions, while the cyclopropyl (B3062369) group could serve as a bulky "stopper" or part of one, preventing the macrocycle from dethreading naturalspublishing.com. The development of such systems, which are prototypes for molecular machines, relies on the precise control of intermolecular forces nih.govrsc.org.

| Component Moiety | Potential Role in Host-Guest & MIMs | Relevant Interactions |

| Pyrazine Ring | Recognition site, coordination center | Hydrogen bonding, metal coordination, π-π stacking |

| Phenyl Group | Binding site, structural backbone | π-π stacking, CH-π interactions |

| Cyclopropyl Group | Bulky stopper, conformational lock | Steric hindrance, C–H⋯π interactions rsc.org |

The ability of molecules to form ordered, two-dimensional structures on solid substrates is critical for the development of nanomaterials and molecular electronics. The self-assembly process is governed by the interplay between molecule-molecule and molecule-surface interactions. Heteroaromatic molecules containing nitrogen, such as pyrazine derivatives, are known to form self-assembled monolayers (SAMs) on metal surfaces like gold mdpi.commdpi.com.

For this compound, the nitrogen atoms of the pyrazine ring could serve as anchoring points to a metal surface. The orientation of the adsorbed molecules would then be influenced by intermolecular π-π stacking between phenyl and pyrazine rings of adjacent molecules, as well as potential C-H···N or C-H···π interactions involving the cyclopropyl group. The formation of these ordered layers can be influenced by factors such as solvent and pH, which can alter the protonation state of the pyrazine nitrogens and affect the resulting surface structure mdpi.com. In solution, similar non-covalent interactions can lead to the formation of well-defined aggregates, with the specific architecture being dependent on the cooperative interplay of hydrogen bonds and π-stacking forces rsc.org.

Crystal Engineering for Functional Materials

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the way molecules pack in a crystal lattice. This control is achieved by programming the intermolecular interactions between the molecular building blocks.

The solid-state structure of materials based on this compound would be heavily influenced by a hierarchy of non-covalent interactions mdpi.com. The predictable formation of supramolecular synthons—robust and recurring patterns of intermolecular interactions—is key to this process.

π-π Stacking: The phenyl and pyrazine rings are capable of strong π-π stacking interactions, which would likely be a dominant force in directing the crystal packing.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the pyrazine nitrogen atoms are effective acceptors. In the presence of co-formers (other molecules with donor groups) or in solvated crystals, N···H-X bonds could be formed.

The interplay of these varied interactions allows for the construction of complex and predictable solid-state assemblies, which is fundamental to creating materials with specific electronic or physical properties nih.govmdpi.com.

| Interaction Type | Donor Moiety | Acceptor Moiety | Potential Impact on Solid-State Structure |

| π-π Stacking | Phenyl / Pyrazine | Phenyl / Pyrazine | Directs layered or columnar packing arrangements |

| C-H···N | Phenyl / Cyclopropyl | Pyrazine Nitrogen | Stabilizes herringbone or tilted packing motifs |

| C-H···π | Phenyl / Cyclopropyl | Phenyl / Pyrazine Ring | Contributes to the formation of 3D networks |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from molecular subunits mdpi.commdpi.com. Their high porosity and tunable structures make them suitable for applications in gas storage, separation, and catalysis nih.govupc.edu.

The this compound molecule is a promising candidate for use as a linker in these frameworks. The two nitrogen atoms of the pyrazine ring can coordinate to metal ions or clusters, acting as a bridging ligand to form the extended network of a MOF nih.gov. Pyrazine and its derivatives are well-established building blocks in the synthesis of 3D metal-organic frameworks nih.gov. The cyclopropyl and phenyl substituents would project into the pores of the resulting framework, allowing for the fine-tuning of pore size, shape, and chemical environment.

In COFs, which are constructed using strong covalent bonds, derivatives of this compound could be functionalized with reactive groups (e.g., aldehydes, amines) to enable polymerization into a crystalline, porous network nih.govnih.gov. The inclusion of the pyrazine moiety can introduce nitrogen-rich sites into the COF, which can be advantageous for applications like catalysis or selective CO2 capture nih.gov. The inherent designability of both MOFs and COFs allows for the rational construction of materials with tailored properties based on the geometry of the pyrazine linker mdpi.comnih.gov.

Photophysical Properties and Potential for Optoelectronic Applications

Aromatic and heteroaromatic compounds containing extended π-systems, such as this compound, often exhibit interesting photophysical properties, including absorption and emission of light. The conjugation between the phenyl and pyrazine rings is expected to give rise to electronic transitions in the ultraviolet-visible region of the spectrum.

These properties suggest potential for use in optoelectronic applications. For example, molecules with tunable emission are valuable as organic light-emitting diode (OLED) materials or as fluorescent sensors. The incorporation of this compound as a building block into larger conjugated systems, such as polymers or COFs, could lead to materials with tailored light-absorbing or emitting properties for applications in perovskite solar cells or other electronic devices rsc.org. The self-assembly of these molecules on surfaces could also be used to create ordered molecular arrays with specific optical responses researchgate.net. Further research into the detailed photophysical characterization of this compound is needed to fully explore its potential in these areas.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Control and Efficiency

The synthesis of asymmetrically substituted pyrazines like 2-Cyclopropyl-6-phenylpyrazine often requires multi-step procedures that can be inefficient. Future research is expected to focus on developing more direct, efficient, and sustainable synthetic routes. Key areas of development include:

C-H Functionalization: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. mdpi.com Iron-catalyzed C-H functionalization methods have already been successfully applied to the synthesis of other complex pyrazines, suggesting a promising route for directly coupling cyclopropyl (B3062369) or phenyl groups to the pyrazine (B50134) core. mdpi.com This approach could significantly shorten synthetic sequences and improve atom economy.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the key steps in the synthesis of this compound could streamline its production.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Engineering enzymes to perform specific transformations on the pyrazine ring or its substituents could provide environmentally friendly and highly efficient synthetic pathways.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forming C-C bonds. This technique could be explored for coupling the cyclopropyl and phenyl moieties to the pyrazine scaffold under gentle conditions.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyrazines

| Methodology | Conventional Approaches | Emerging Approaches |

|---|---|---|

| Key Features | Multi-step, often require harsh conditions, may have moderate yields. | Fewer steps, milder conditions, higher efficiency and selectivity. |

| Examples | Classical condensation reactions, cross-coupling with pre-functionalized substrates. | Direct C-H activation, photoredox catalysis, flow chemistry, biocatalysis. |

| Advantages | Well-established and understood. | Improved atom economy, reduced waste, enhanced safety and scalability. |

| Challenges | Poor atom economy, functional group intolerance, waste generation. | Catalyst development, substrate scope limitations, optimization of conditions. |

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to property prediction. nih.govastrazeneca.com For pyrazine derivatives, these computational tools can accelerate discovery and development in several ways:

Retrosynthesis Planning: AI-powered platforms can analyze the structure of this compound and propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.gov These tools learn from vast databases of published chemical reactions to predict successful reaction pathways.

Reaction Optimization: Machine learning algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical reaction, minimizing the need for extensive experimental screening. arxiv.org This can be particularly useful for optimizing the coupling reactions used to synthesize substituted pyrazines.

Property Prediction: AI models can be trained to predict the physicochemical and biological properties of novel compounds. astrazeneca.com By inputting the structure of this compound and its analogues, researchers can screen for potential bioactivity, toxicity, and drug-like properties in silico, prioritizing which compounds to synthesize and test.

Data Mining: ML can be used to analyze large datasets from high-throughput screening experiments to identify structure-activity relationships (SAR) for pyrazine-based compounds, guiding the design of more potent and selective molecules. astrazeneca.com

Table 2: Applications of AI/ML in Pyrazine Derivative Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Predictive Synthesis | Algorithms propose synthetic routes for target molecules. nih.gov | Faster discovery of efficient and novel synthetic pathways. |

| Reaction Optimization | ML models predict optimal reaction conditions from minimal data. arxiv.org | Reduced experimental effort and resource consumption. |

| Virtual Screening | In silico prediction of biological activity and ADMET properties. astrazeneca.com | Prioritization of high-potential candidates for synthesis and testing. |

| SAR Analysis | Identification of key structural features correlated with bioactivity. | Accelerated lead optimization and rational drug design. |

Exploration of New Biological Targets and Mechanisms in Non-Clinical Models

Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. nih.govmdpi.com However, the specific biological targets and mechanisms of action for many pyrazine compounds are not fully understood. Future research on this compound should focus on:

Target Identification: Utilizing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts in cancer cell lines or pathogenic microbes. Pyrazine derivatives have been investigated as inhibitors of targets like tyrosine kinases and DNA-modifying enzymes. mdpi.comrsc.org

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate how the compound modulates the target's function. This includes studying effects on downstream signaling pathways, cell cycle progression, and apoptosis. researchgate.net

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to assess the effects of the compound on complex cellular processes in various disease models without a priori knowledge of the target.

Exploring New Therapeutic Areas: Given the structural novelty of the cyclopropyl-phenyl substitution pattern, it is plausible that this compound may interact with novel biological targets. Screening against a broad range of disease models, including those for neurodegenerative and metabolic diseases, could reveal unexpected therapeutic potential.

Table 3: Potential Biological Targets for Pyrazine-Based Compounds

| Target Class | Example | Therapeutic Area |

|---|---|---|

| Kinases | Tyrosine Kinases mdpi.com | Oncology |

| Enzymes | DNA Gyrase, Aldose Reductase mdpi.com | Infectious Diseases, Diabetes Complications |

| Proteasomes | 26S Proteasome mdpi.com | Oncology |

| Ion Channels | Sodium Channels | Cardiovascular Disease |

| G-Protein Coupled Receptors (GPCRs) | Various | CNS Disorders, Inflammation |

Advanced Characterization Techniques for Dynamic Molecular Processes

Understanding the structure, dynamics, and interactions of this compound at a molecular level is crucial for rational design and optimization. Advanced characterization techniques can provide unprecedented insights:

Multinuclear and Multidimensional NMR: Techniques like 2D NMR (HMBC, HSQC) can confirm the regiochemistry of substituted pyrazines. nih.gov More advanced methods like Diffusion-Ordered Spectroscopy (DOSY) can be used to study self-assembly and aggregation phenomena in solution. rsc.org

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming molecular structure. Techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns and gain structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the molecule in the solid state, revealing bond lengths, angles, and intermolecular interactions that drive crystal packing.

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can complement experimental data by providing insights into conformational preferences, electronic properties, and the dynamics of interactions with biological targets. acs.org

Table 4: Advanced Characterization Techniques for Pyrazine Research

| Technique | Information Provided | Application |

|---|---|---|

| 2D NMR Spectroscopy | Connectivity and spatial relationships between atoms. nih.gov | Unambiguous structure elucidation. |

| 1H DOSY NMR | Diffusion coefficients, molecular size, and aggregation state. rsc.org | Studying supramolecular assembly. |

| X-Ray Crystallography | Precise 3D molecular structure and packing. | Solid-state conformation and intermolecular forces. |

| Differential Pulse Voltammetry (DPV) | HOMO/LUMO energy levels. researchgate.net | Assessing potential for use in electronic materials. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational changes over time. arxiv.org | Modeling protein-ligand interactions. |

Design of Next-Generation Supramolecular Systems Based on Pyrazine Scaffolds

The pyrazine ring, with its two nitrogen atoms, is an excellent building block (tecton) for constructing complex supramolecular architectures. rsc.org The specific substituents on this compound can be used to fine-tune the properties of these systems.

Coordination Polymers and MOFs: The nitrogen atoms of the pyrazine ring can coordinate with metal ions to form one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The cyclopropyl and phenyl groups can be used to control the porosity, dimensionality, and functionality of these materials for applications in gas storage, catalysis, and sensing.

Host-Guest Systems: Pyrazine-containing macrocycles can act as hosts for smaller guest molecules. The design of novel hosts based on the this compound scaffold could lead to new systems for drug delivery or molecular recognition. acs.org

Liquid Crystals: The rigid, aromatic nature of the pyrazine core makes it a suitable component for liquid crystalline materials. The anisotropic shape imparted by the cyclopropyl and phenyl substituents could be exploited to design new mesophases with unique optical or electronic properties.

Organic Semiconductors: Pyrazine derivatives have been investigated for their potential use as hole-transporting layer (HTL) materials in organic electronic devices. researchgate.net The electronic properties of this compound could be tuned through further functionalization to optimize its performance in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 5: Pyrazine-Based Supramolecular Systems and Applications

| System Type | Driving Interaction | Key Features | Potential Applications |

|---|---|---|---|

| Coordination Polymers/MOFs | Metal-ligand coordination. researchgate.net | Porous, crystalline, high surface area. | Gas storage, catalysis, separation. |

| Self-Assembled Ensembles | π-π stacking, hydrogen bonding. rsc.org | Ordered nanostructures in solution or solid state. | Nanosensors, molecular electronics. |

| Host-Guest Complexes | Non-covalent inclusion. acs.org | Molecular recognition and encapsulation. | Drug delivery, chemical sensing. |

| Liquid Crystals | Anisotropic molecular shape. | Self-organization into ordered fluid phases. | Displays, optical switches. |

Q & A

Q. What are the most reliable synthetic routes for 2-Cyclopropyl-6-phenylpyrazine?

The synthesis typically involves cyclopropane introduction via alkylation of pyrazine precursors. A method analogous to 2-phenylpiperazine synthesis (using benzoic acid derivatives as starting materials) can be adapted, involving bromination, esterification, and cyclization under optimized conditions (e.g., sulfolane at 150°C for alkylation steps) . For cyclopropane incorporation, Friedel-Crafts-like reactions or transition-metal-catalyzed cross-couplings with cyclopropylboronic acids may be employed, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on ¹H/¹³C NMR (to identify cyclopropyl and phenyl proton environments), IR spectroscopy (to detect functional groups like C-N stretches in pyrazine), and GC-MS/HPLC for purity assessment (>98% by area normalization) . High-resolution mass spectrometry (HRMS) is essential for verifying molecular formulae, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can solubility and stability be optimized for in vitro assays?

Solubility is enhanced using co-solvents (e.g., DMSO for stock solutions) or structural modifications (e.g., introducing polar groups like piperazine or hydroxyl substituents on the phenyl ring). Stability studies under varying pH (2–9) and temperatures (2–8°C vs. ambient) should be conducted, with degradation monitored via HPLC. For aqueous compatibility, micellar formulations using polysorbates are recommended .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for bioactive derivatives?

Systematically substitute the cyclopropyl or phenyl moieties with electron-withdrawing/donating groups (e.g., Cl, NO₂, OCH₃) and evaluate biological activity (e.g., antimycobacterial IC₅₀). For example, chlorination at the pyrazine ring (as in 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) enhanced activity against Mycobacterium tuberculosis by 65% at 6.25 µg/mL, suggesting halogenation improves target binding . Pair SAR with computational docking to identify key interactions (e.g., hydrogen bonding with enzyme active sites).

Q. What strategies mitigate low yields in cyclopropane-functionalized pyrazine synthesis?

Low yields often arise from steric hindrance during cyclopropane ring formation. Optimize reaction conditions by:

- Screening solvents (DMF vs. acetonitrile) to improve reagent solubility.

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Employing microwave-assisted synthesis to reduce reaction times and side-product formation . Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .

Q. How to resolve contradictions in spectral data for structural analogs?

Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from rotational isomerism or impurities. Use variable-temperature NMR to distinguish dynamic equilibria from static impurities. For mass spectrometry anomalies (e.g., unaccounted fragments), compare fragmentation patterns with computational tools like CFM-ID. Cross-validate with independent synthetic batches to rule out batch-specific impurities .

Q. What methodologies evaluate biological activity while minimizing cytotoxicity?

Prioritize time-kill assays (for antimicrobials) or MTT assays (for cytotoxicity) using mammalian cell lines (e.g., HEK-293). For this compound derivatives, test against fungal pathogens (e.g., Trichophyton mentagrophytes) with MIC values <62.5 µmol/L indicating potency . Pair with proteomic profiling to identify off-target effects and ensure selectivity.

Q. How to address poor reproducibility in scaled-up synthesis?

Batch inconsistencies often stem from trace metal contaminants or moisture-sensitive intermediates. Implement strict anhydrous conditions (Schlenk line techniques) and use reagents with ≥99.5% purity. For cyclopropane reactions, pre-dry solvents over molecular sieves. Document reaction parameters (e.g., stirring speed, heating rate) to standardize protocols .

Q. What derivatization approaches enhance pharmacokinetic properties?

Introduce hydrophilic groups (e.g., piperazine, sulfonic acid) to improve water solubility. For example, alkylation of pyrazine with bis(2-chloroethyl)amine forms piperazine derivatives, increasing bioavailability . Alternatively, synthesize prodrugs (e.g., ester-linked glucuronides) that hydrolyze in vivo to release the active compound .

Q. How to design experiments isolating reaction intermediates for mechanistic studies?

Use quench-flow techniques to trap short-lived intermediates (e.g., cyclopropyl radicals). Analyze via LC-MS/MS with isotopic labeling (e.g., ¹³C-cyclopropane) to trace reaction pathways. For example, deuterium exchange experiments can confirm proton transfer steps in acid-catalyzed cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.